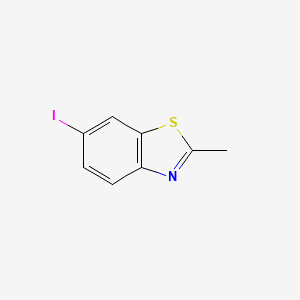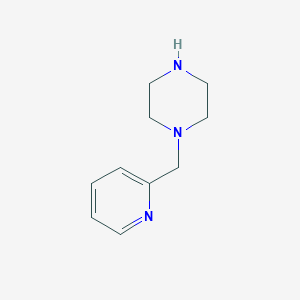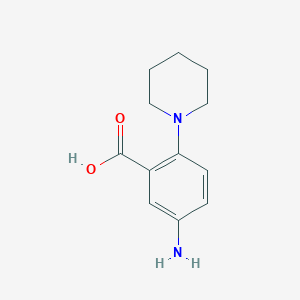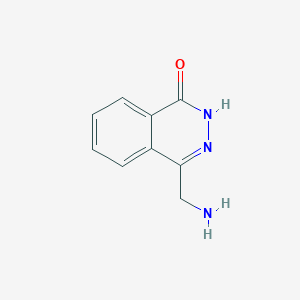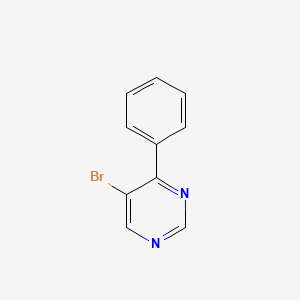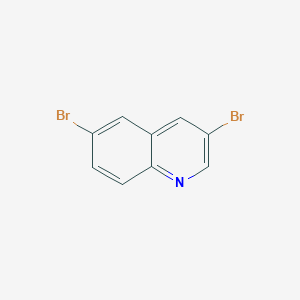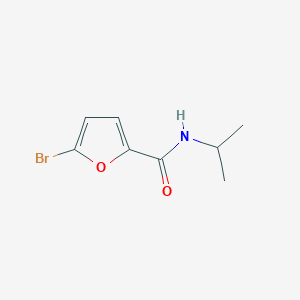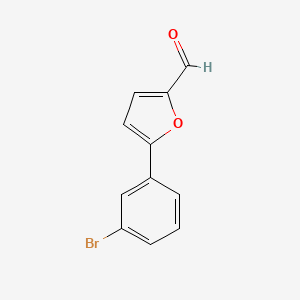![molecular formula C13H10N2O3S B1270577 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462068-01-5](/img/structure/B1270577.png)
3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The amino group at position 3 can be introduced via nucleophilic substitution reactions.
- Common reagents include ammonia or primary amines under basic conditions.
Methoxylation:
- The methoxy group at position 7 can be introduced through methylation reactions.
- Reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate (K2CO3) are typically used.
Carboxylation:
- The carboxylic acid group at position 2 can be introduced through carboxylation reactions.
- Reagents such as carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) are commonly employed.
Industrial Production Methods:
Industrial production of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Thienoquinoline Core:
- Starting with a suitable quinoline derivative, the thienoquinoline core can be constructed through cyclization reactions.
- Reagents such as sulfur and phosphorus pentachloride (PCl5) are often used in this step.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
- Common reagents include halides and thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, thiols, bases like sodium hydroxide (NaOH)
Major Products:
Oxidation Products: Nitroso or nitro derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can be used in studies of protein-ligand interactions due to its unique structural features.
Medicine:
Drug Development: The compound is of interest in drug discovery programs, particularly for its potential as an anticancer or antimicrobial agent.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are conducted to understand its pharmacokinetic properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
相似化合物的比较
Quinaldic Acid:
7-Methoxy-thieno[2,3-b]quinoline-2-carboxylic Acid: Similar structure but without the amino group at position 3.
Uniqueness:
Structural Features: The combination of the thienoquinoline core with amino, methoxy, and carboxylic acid groups makes 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid unique.
Biological Activity: The presence of these functional groups contributes to its distinct biological activities, such as enzyme inhibition and potential anticancer properties.
属性
IUPAC Name |
3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPQJNSZCRUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)
![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)
